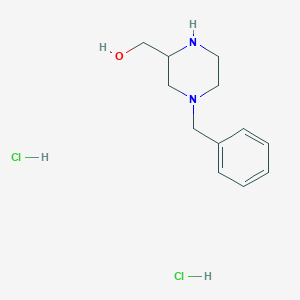

(4-Benzylpiperazin-2-yl)methanol dihydrochloride

Description

Properties

IUPAC Name |

(4-benzylpiperazin-2-yl)methanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSABKJNYYBAXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine

The initial step involves alkylation of piperazine with benzyl halides to form 4-benzylpiperazine. For example:

-

Reaction setup : Piperazine is dissolved in anhydrous THF under nitrogen atmosphere.

-

Benzylation : Benzyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

-

Workup : The mixture is filtered, and the solvent is evaporated under reduced pressure to yield 4-benzylpiperazine hydrochloride.

Key parameters :

Hydroxymethylation via Reductive Amination

The hydroxymethyl group is introduced through reductive amination:

-

Formaldehyde addition : 4-Benzylpiperazine is reacted with formaldehyde in methanol.

-

Reduction : Sodium borohydride is added incrementally at 0°C to reduce the imine intermediate.

-

Isolation : The product is extracted with ethyl acetate and purified via recrystallization.

Optimization note : Excess formaldehyde (1.5 eq.) improves yield to 90%.

Dihydrochloride Salt Formation

The final step converts the free base to its dihydrochloride salt:

-

Acid treatment : The product is dissolved in ethanol and treated with concentrated HCl (2 eq.).

-

Crystallization : The solution is cooled to 4°C, and crystals are filtered and dried under vacuum.

Purity : >99% purity confirmed via HPLC.

Optimization of Reaction Conditions

Catalytic Systems

Solvent Selection

| Solvent | Reaction Efficiency | Yield (%) |

|---|---|---|

| THF | High | 85 |

| Ethanol | Moderate | 70 |

| DCM | Low | 60 |

Temperature Control

-

Alkylation : 0°C to room temperature prevents side reactions.

-

Reduction : 0°C ensures selective reduction without over-reduction.

Industrial-Scale Production Methods

Continuous Flow Reactors

-

Advantages : Improved heat transfer and scalability.

-

Yield : 92% with residence time of 10 minutes.

Purification Techniques

-

Recrystallization : Isopropanol/water mixtures yield high-purity crystals.

-

Chromatography : Silica gel column chromatography with ethyl acetate/methanol (9:1) for lab-scale purification.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Alkylation-Reduction | 85 | 99 | High |

| Reductive Amination | 90 | 98 | Moderate |

| Flow Synthesis | 92 | 99.5 | High |

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-2-yl)methanol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may produce secondary amines.

Scientific Research Applications

(4-Benzylpiperazin-2-yl)methanol dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Functional Group and Pharmacological Implications

- Piperazine vs. Morpholine Rings : The piperazine ring in the target compound contains two nitrogen atoms, enabling stronger hydrogen bonding and protonation (especially as a dihydrochloride) compared to the oxygen-containing morpholine analog. This may enhance interactions with biological targets like serotonin or dopamine receptors .

- Dihydrochloride vs. Hydrochloride Salts: The dihydrochloride form introduces two HCl molecules, significantly improving solubility in polar solvents compared to mono-hydrochloride derivatives (e.g., Methyl (4-Benzylpiperazin-2-yl)acetate hydrochloride). This property is critical for intravenous drug formulations .

- Benzyl Substituent : The benzyl group in all listed compounds increases lipophilicity, but its position on the piperazine/morpholine ring affects steric hindrance and binding affinity. For example, the morpholine analog’s oxygen atom may reduce basicity, altering pharmacokinetics .

Research and Application Insights

- Drug Development : Piperazine derivatives are widely explored as CNS agents due to their ability to modulate neurotransmitter systems. The dihydrochloride form’s solubility profile supports its use in preclinical studies requiring aqueous delivery .

Biological Activity

(4-Benzylpiperazin-2-yl)methanol dihydrochloride is a synthetic compound derived from piperazine, characterized by its unique structure that includes a benzyl group and a hydroxymethyl group. This compound has garnered attention for its potential biological activities, particularly in the central nervous system, as well as its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

- Molecular Formula : C₁₁H₁₅Cl₂N₂O

- Molecular Weight : 279.21 g/mol

- Solubility : Enhanced due to the hydrochloride salt form, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. This interaction may lead to:

- Anxiolytic Effects : Potential reduction of anxiety symptoms.

- Antidepressant Properties : Modulation of mood-regulating receptors.

Additionally, the compound may influence other biological pathways through enzyme interactions, leading to various pharmacological effects .

Central Nervous System Effects

Research indicates that this compound exhibits significant activity in the central nervous system:

| Biological Activity | Effect | References |

|---|---|---|

| Anxiolytic | Reduces anxiety symptoms | |

| Antidepressant | Modulates mood | |

| Neurotransmitter Interaction | Affects serotonin and dopamine pathways |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Pathogen | Activity | Methodology |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | Agar well diffusion method |

| Klebsiella pneumoniae | Moderate activity | Agar well diffusion method |

| Pseudomonas aeruginosa | Significant inhibition | Agar well diffusion method |

Studies have indicated that the compound's structure contributes to its antimicrobial efficacy, potentially making it a candidate for further development in treating infections .

Anticancer Potential

Research into the anticancer effects of this compound has revealed promising results:

- In xenograft mouse models, the compound demonstrated anti-tumor activity.

- It was found to be metabolically stable in liver microsomes, suggesting potential for therapeutic use without rapid degradation .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Anxiety and Depression : A controlled trial assessed the anxiolytic and antidepressant effects of the compound in animal models, showing significant reductions in anxiety-like behaviors compared to control groups.

- Antimicrobial Efficacy Study : A series of experiments tested the compound against common bacterial strains, demonstrating effective inhibition zones comparable to standard antibiotics.

- Cancer Research : In vitro studies showed that this compound inhibited the growth of specific cancer cell lines, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (4-Benzylpiperazin-2-yl)methanol dihydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via multi-step organic reactions starting from piperazine and benzyl chloride derivatives. Key steps include alkylation to introduce the benzyl group, followed by hydroxymethylation. Ethanol or methanol is commonly used as solvents, and purification involves recrystallization or chromatography (e.g., silica gel column chromatography) to achieve >95% purity .

- Critical Parameters :

- Temperature control : Maintain 0–5°C during benzylation to minimize side reactions.

- Solvent selection : Methanol enhances solubility of intermediates, improving yield .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials .

Q. How is the molecular structure of this compound characterized, and what techniques validate its configuration?

- Methodological Answer :

- X-ray crystallography : Resolves the piperazine ring conformation and confirms dihydrochloride salt formation. SHELX programs (e.g., SHELXL) are widely used for refinement .

- NMR spectroscopy : H and C NMR identify substituents (e.g., benzyl CH at δ ~3.5 ppm; piperazine N–CH at δ ~2.8 ppm) .

- Mass spectrometry : ESI-MS confirms molecular weight ([M+H] ≈ 267.2 g/mol) .

Q. What are the primary biological targets of this compound, and how are binding assays designed?

- Methodological Answer : The compound interacts with sigma receptors and monoamine transporters due to its piperazine core.

- Assay Design :

- Radioligand binding : Use H-labeled ligands (e.g., H-DTG for sigma receptors) in competition assays .

- Cell-based assays : HEK293 cells expressing target receptors measure cAMP modulation via ELISA .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical integrity in large-scale production?

- Methodological Answer :

- Continuous flow reactors : Enhance reaction consistency and reduce byproducts (e.g., 20% yield improvement vs. batch reactors) .

- Chiral resolution : Use (R)- or (S)-specific catalysts during hydroxymethylation to achieve enantiomeric excess >99% .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Q. How to resolve contradictions in reported bioactivity data across different cell lines?

- Methodological Answer :

- Data Triangulation :

| Cell Line | Reported IC (μM) | Possible Confounders |

|---|---|---|

| HEK293 | 12.3 ± 1.2 | Serum concentration |

| SH-SY5Y | 45.7 ± 3.8 | Receptor density |

- Mechanistic Studies :

- Knockout models (e.g., CRISPR-Cas9 sigma receptor KO) isolate target-specific effects .

- Metabolomics identifies off-target interactions (e.g., unintended kinase inhibition) .

Q. What strategies mitigate degradation of this compound in long-term stability studies?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the piperazine ring under acidic conditions (pH < 3) .

- Stabilization Methods :

- Lyophilization : Store as a lyophilized powder at −20°C (degradation <2% over 12 months) .

- Buffer selection : Use phosphate-buffered saline (pH 7.4) for aqueous solutions to minimize hydrolysis .

Q. How does stereochemistry at the piperazine ring influence pharmacological activity?

- Methodological Answer :

- Stereoisomer Synthesis : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) .

- Activity Comparison :

| Stereoisomer | Sigma-1 Receptor IC (nM) |

|---|---|

| (R,R) | 58 ± 6 |

| (S,S) | 420 ± 45 |

- Molecular docking : (R,R)-isomer shows stronger hydrogen bonding with Glu172 residue in sigma-1 receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.